7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline
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Overview
Description
7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, fluorination, and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced quinazoline compounds.
Scientific Research Applications
7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,4-dichloro-8-fluoroquinazoline: Shares a similar quinazoline core structure but differs in the substitution pattern.
7-Bromo-2,6-dichloro-8-fluoro-4(3H)-quinazolinone: Another quinazoline derivative with a different functional group at the 4-position.
Uniqueness
7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline is unique due to its specific substitution pattern and the presence of the 8-oxa-3-azabicyclo[3.2.1]octane moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11BrCl2FN3O |
---|---|
Molecular Weight |
407.1 g/mol |
IUPAC Name |
3-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C14H11BrCl2FN3O/c15-10-9(16)3-8-12(11(10)18)19-14(17)20-13(8)21-4-6-1-2-7(5-21)22-6/h3,6-7H,1-2,4-5H2 |
InChI Key |
XRPTUKCLZANMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)C3=NC(=NC4=C(C(=C(C=C43)Cl)Br)F)Cl |
Origin of Product |
United States |
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